Dibenzyl selenide
Overview
Description
Dibenzyl selenide is an organoselenium compound characterized by the presence of selenium bonded to two benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl selenide can be synthesized through several methods. One common approach involves the reduction of selenium with sodium borohydride (NaBH4) to form sodium selenide (Na2Se), which is then reacted with benzyl halides (e.g., benzyl chloride) to yield this compound . The reaction typically occurs in a solvent such as acetonitrile (MeCN) and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis apply. Industrial production would likely involve scalable versions of laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl selenide undergoes various chemical reactions, including:
Reduction: It can be reduced back to selenium and benzyl groups under strong reducing conditions.
Substitution: The selenium atom in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenium and benzyl groups.
Substitution: Various organoselenium derivatives.
Scientific Research Applications
Dibenzyl selenide has several applications in scientific research:
Mechanism of Action
The mechanism by which dibenzyl selenide exerts its effects involves its redox activity. Selenium in this compound can undergo oxidation and reduction, influencing cellular redox balance. This redox modulation can affect various molecular targets and pathways, including the inhibition of reactive oxygen species (ROS) and the regulation of redox-sensitive signaling pathways .
Comparison with Similar Compounds
Diphenyl selenide: Similar to dibenzyl selenide but with phenyl groups instead of benzyl groups.
Diorganyl diselenides: Compounds with two selenium atoms bonded to organic groups.
Selenocyanates and selenoureas: Other organoselenium compounds with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its benzyl groups provide a different steric and electronic environment compared to phenyl groups in diphenyl selenide, influencing its reactivity and applications .
Properties
IUPAC Name |
benzylselanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCRWXJKIEWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171547 | |
Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1842-38-2 | |
Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzyl selenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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